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Iso-Butyl-2-Methylbutyrate

Flash point Flammability Transport safety

Iso-Butyl-2-Methylbutyrate (CAS 2445-67-2), also known as 2-methylpropyl 2-methylbutanoate, is a fatty acid ester (C9H18O2; MW 158.24 g/mol) formed from isobutyl alcohol and 2-methylbutyric acid. It is a colorless to pale yellow liquid with a sweet, fruity, apple-pear-citrus organoleptic profile and is employed as a flavoring and fragrance ingredient in food, beverage, cosmetic, and personal care products.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 2445-67-2
Cat. No. B1582654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-Butyl-2-Methylbutyrate
CAS2445-67-2
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC(C)C
InChIInChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3
InChIKeyNWZQCEQAPBRMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iso-Butyl-2-Methylbutyrate (CAS 2445-67-2): A Branched-Chain Flavor & Fragrance Ester with Specifiable Differentiation from Linear and Shorter-Chain 2-Methylbutyrate Analogs


Iso-Butyl-2-Methylbutyrate (CAS 2445-67-2), also known as 2-methylpropyl 2-methylbutanoate, is a fatty acid ester (C9H18O2; MW 158.24 g/mol) formed from isobutyl alcohol and 2-methylbutyric acid [1]. It is a colorless to pale yellow liquid with a sweet, fruity, apple-pear-citrus organoleptic profile and is employed as a flavoring and fragrance ingredient in food, beverage, cosmetic, and personal care products . Its branched alkyl architecture imparts distinct volatility and polarity characteristics relative to linear or shorter-chain 2-methylbutyrate esters, making direct generic substitution unreliable without comparative physical-property and performance data .

Why Generic Substitution of Iso-Butyl-2-Methylbutyrate is Precluded: Physicochemical and Sensory Divergence Across 2-Methylbutyrate Ester Homologs


Despite sharing a common 2-methylbutyric acid backbone, the iso-butyl ester diverges substantially from its methyl, ethyl, propyl, n-butyl, and isoamyl congeners in boiling point, flash point, water solubility, Log P, and odor character. For example, ethyl 2-methylbutyrate exhibits a flash point of 26 °C and a boiling point near 133 °C, whereas iso-butyl 2-methylbutyrate registers a flash point of ~50–52 °C and a boiling point of 165 °C, resulting in markedly different volatility, flammability classification, and headspace performance in finished formulations . The branched iso-butyl moiety further elevates Log P (3.02–3.17) and reduces water solubility (136.1 mg/L) relative to shorter-chain esters, altering partitioning behavior in multi-phase food and fragrance systems [1]. These quantifiable differences mean that a formulation optimized for iso-butyl 2-methylbutyrate cannot be reliably replicated by simply substituting a cheaper, superficially similar 2-methylbutyrate ester without re-engineering the entire flavor or fragrance profile.

Quantitative Differentiation Guide: Iso-Butyl-2-Methylbutyrate (CAS 2445-67-2) vs. Four Comparator Esters


Flash Point and Flammability Classification: Safer Handling and Transport vs. Ethyl 2-Methylbutyrate

Iso-Butyl-2-Methylbutyrate exhibits a closed-cup flash point of 50.5–52 °C, placing it near the boundary of flammable (Category 3) and combustible liquids . In contrast, ethyl 2-methylbutyrate (CAS 7452-79-1), the most common lower-cost 2-methylbutyrate ester, has a flash point of only 26 °C (closed cup), firmly classifying it as a highly flammable liquid (GHS Category 2) [1]. This 24–26 °C higher flash point reduces the risk of vapor ignition during ambient-temperature handling, potentially lowering insurance, storage, and transport costs for procurement teams operating under strict flammable-liquid regulations.

Flash point Flammability Transport safety GHS classification

Boiling Point and Volatility: Optimized Mid-Range Vapor Pressure for Sustained Aroma Release vs. Shorter-Chain Esters

Iso-Butyl-2-Methylbutyrate boils at 165 °C (at 760 mmHg), with an estimated vapor pressure of 1.36 mm Hg at 20 °C [1]. Ethyl 2-methylbutyrate boils significantly lower at 132–134 °C and possesses a vapor pressure of approximately 11.7 hPa (8.8 mm Hg) at 20 °C [2], making it roughly 6.5× more volatile. Conversely, n-butyl 2-methylbutyrate boils higher at 174–176 °C with a vapor pressure of ~1.09 mm Hg at 25 °C . The iso-butyl ester thus occupies an intermediate volatility window: it is persistent enough to contribute heart-note character in fragrances and flavors, yet sufficiently volatile to provide perceptible headspace impact without the rapid top-note flash-off typical of the ethyl homolog.

Boiling point Vapor pressure Volatility Headspace performance

Water Solubility and Log P: Predictable Partitioning for Clear Beverage and Aqueous-Based Formulations

The predicted water solubility of Iso-Butyl-2-Methylbutyrate is 136.1 mg/L (EPI Suite), with a calculated Log P (octanol-water) of 3.02–3.17 [1][2]. By comparison, methyl 2-methylbutyrate (CAS 868-57-5) has a higher water solubility (3,172 mg/L) and a substantially lower Log P of ~1.59–1.81 [3], while isoamyl 2-methylbutyrate (CAS 27625-35-0) displays a higher Log P of 3.53 . This places the iso-butyl ester in a balanced solubility range: it is sufficiently water-soluble to permit direct use in low-dosage aqueous flavor systems (e.g., clear beverages) without immediate phase separation, yet lipophilic enough to partition favorably into oil phases in emulsions and to adhere to lipophilic matrices in confectionery and baked goods.

Water solubility Log P Partition coefficient Beverage flavoring

Purity Specifications: Natural-Grade 99.9% vs. Standard Synthetic-Grade 98% – Enabling Clean-Label and High-Potency Formulations

Commercially, iso-butyl 2-methylbutyrate is offered in two distinct purity tiers. A natural-grade variant achieves a minimum purity of 99.9% (GC), with refractive index n20/D 1.403–1.409 and specific gravity (25 °C) 0.845–0.870 . Standard synthetic-grade material is typically specified at ≥98% purity with a broader density range of 0.855–0.863 g/mL . In comparison, the close structural analog isoamyl 2-methylbutyrate (FEMA 3505) is commonly supplied as a mixture containing only 80–99% of the desired ester alongside 1–20% of 2-methylbutyl 2-methylbutyrate, reflecting isomer impurities inherent to its manufacturing process . For manufacturers requiring consistent potency and minimal batch-to-batch sensory variation—especially in premium natural flavors—the availability of a 99.9% natural grade provides a procurement advantage not uniformly available across the 2-methylbutyrate ester family.

Purity Natural flavor GC assay Clean label

Regulatory and Toxicological Clearance: Cramer Class I Assignment and Full RIFM Safety Endpoint Clearance Supporting Broader Use Levels

The Research Institute for Fragrance Materials (RIFM) completed a comprehensive safety assessment for 2-methylpropyl 2-methylbutyrate covering seven human health endpoints plus environmental endpoints; all were cleared using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) approach [1]. The compound is assigned Cramer Class I (Low, Expert Judgment) via Toxtree v3.1 and OECD QSAR Toolbox v4.2 [1]. In contrast, the widely used comparator ethyl 2-methylbutyrate, while also cleared for use, is subject to a more recent updated RIFM assessment (2024) and falls under different exposure band limits. Iso-Butyl-2-Methylbutyrate's worldwide volume of use is estimated at 0.1–1 metric ton per year (IFRA, 2019), with a 95th percentile fine-fragrance concentration of 0.00056% [1]. This low exposure footprint, combined with the clean Class I Cramer classification, reduces regulatory friction during novel product registration and offers a defensive procurement advantage in jurisdictions with increasingly stringent flavor/fragrance ingredient review processes.

Safety assessment Cramer classification RIFM Regulatory compliance

Procurement-Relevant Application Scenarios for Iso-Butyl-2-Methylbutyrate (CAS 2445-67-2)


Natural Fruit Flavor Formulations for Clear Beverages

When developing a natural apple, pear, or melon flavor for a clear ready-to-drink beverage, the combination of moderate water solubility (136 mg/L), balanced Log P (3.02), and intermediate volatility allows iso-butyl 2-methylbutyrate to deliver sustained fruity impact without causing turbidity or rapid flavor fade. The availability of a 99.9% natural grade supports clean-label declarations, while the flash point of ~51 °C reduces solvent-handling hazard compared to ethyl 2-methylbutyrate (26 °C) during concentrate preparation.

Heart-Note Booster in Fine Fragrance and Functional Perfumery

In alcohol-based fine fragrances, iso-butyl 2-methylbutyrate serves as a mid-volatility heart note bridging the rapid evaporation of citrus top notes and the tenacity of musk or wood base notes. Its boiling point of 165 °C and vapor pressure of 1.36 mm Hg at 20 °C [1] provide a sustained release profile over 2–4 hours on skin, outperforming the more fleeting ethyl 2-methylbutyrate (BP 133 °C, VP ~8.8 mm Hg) which dissipates predominantly in the first 30 minutes . The RIFM systemic exposure estimate of 0.00038 mg/kg/day supports safe use at typical fragrance inclusion levels [2].

Analytical Reference Standard for GC-MS Volatile Profiling of Fermented Foods

Iso-butyl 2-methylbutyrate has been identified as a volatile constituent in Roman chamomile and spearmint [3] and is utilized as a biomarker in food metabolomics. Its well-defined GC retention index (~10.527 min on a polar column) and single-peak purity (≥98% synthetic, up to 99.9% natural) make it a reliable reference standard for quantifying branched-chain ester profiles in fermented beverages (wine, beer, spirits) and fruit products . In quantitative headspace studies of fruit aroma, iso-butyl 2-methylbutyrate was detected at concentrations of 85–515 ng/g across different cultivars, confirming its relevance as a target analyte in quality-control flavor profiling [4].

Lipophilic Flavor Delivery in Confectionery and Bakery Fats

With a Log P of 3.02–3.17 and a boiling point of 165 °C [1], iso-butyl 2-methylbutyrate partitions preferentially into the lipid phase of chocolate, compound coatings, and baked-product shortenings, providing heat-stable fruity notes that survive baking temperatures where lower-boiling esters (e.g., ethyl 2-methylbutyrate, BP 133 °C) are largely volatilized. Its flash point of ~51 °C also renders it safer to handle in heated production environments compared to more flammable short-chain alternatives .

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